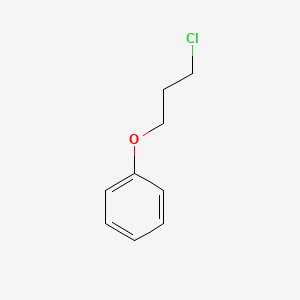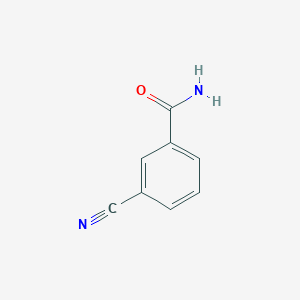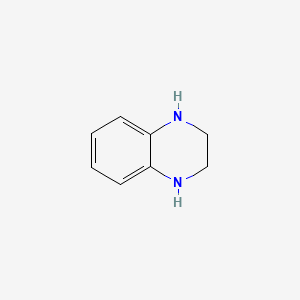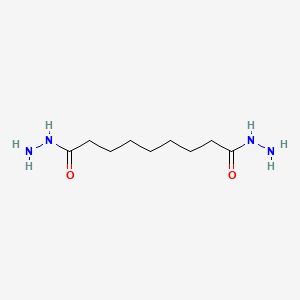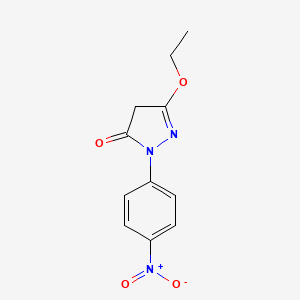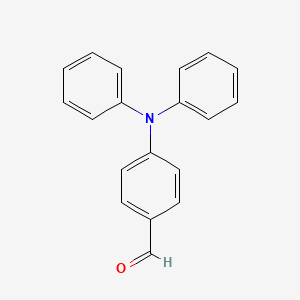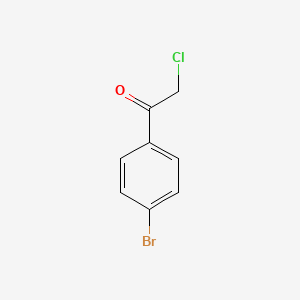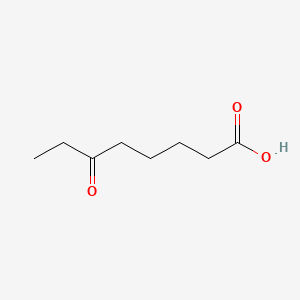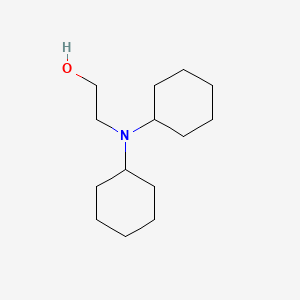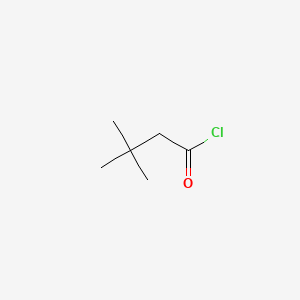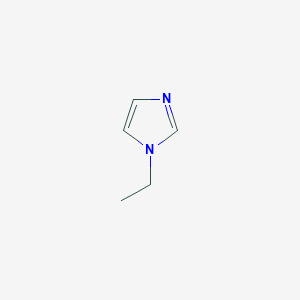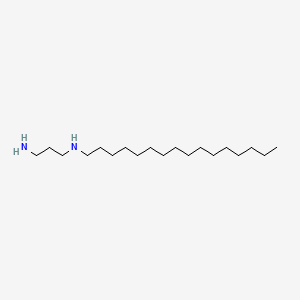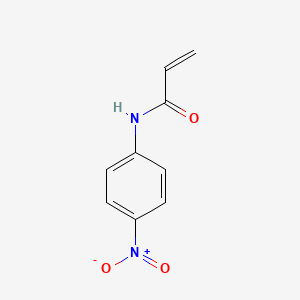
N-(4-Nitrophenyl)acrylamide
Vue d'ensemble
Description
“N-(4-Nitrophenyl)acrylamide” is a chemical compound with the molecular formula C8H8N2O3 .
Synthesis Analysis
The compound has been synthesized and characterized both experimentally and theoretically. The synthesized monomer was characterized experimentally by Fourier Transform Infrared, Nuclear Magnetic Resonance spectroscopic techniques and theoretically by Density Functional Theory and Time-Dependent Density Functional Theory methods .Molecular Structure Analysis
The molecular structure of “N-(4-Nitrophenyl)acrylamide” has been analyzed using various spectroscopic techniques and theoretical methods .Chemical Reactions Analysis
The chemical reactivity descriptors of “N-(4-Nitrophenyl)acrylamide” were calculated based on the rotational barriers. The interaction between the molecule and nucleic acid bases (adenine, thymine, cytosine, uracil, and guanine), phenylalanine, and histidine an Aryl Hydrocarbon hydroxylase receptors were investigated .Physical And Chemical Properties Analysis
“N-(4-Nitrophenyl)acrylamide” has a molecular weight of 180.1607. Its physical and chemical properties have been analyzed using various techniques .Applications De Recherche Scientifique
Antiproliferative Activity
N-(4-Nitrophenyl)acrylamide has been found to have antiproliferative activity on HeLa cell lines . The half maximal inhibitory concentration value of N-(4-Nitrophenyl)acrylamide is 1 mM in HeLa cells . This suggests that it has potential for use in cancer research and treatment .
Interaction with Nucleic Acid Bases
The interaction between N-(4-Nitrophenyl)acrylamide molecule and nucleic acid bases (adenine, thymine, cytosine, uracil, and guanine) has been investigated . This interaction is important in the formation of chemically bonded adducts causing cancer .
Interaction with Amino Acids
N-(4-Nitrophenyl)acrylamide has been studied for its interaction with the amino acids phenylalanine and histidine . These interactions could have implications in protein synthesis and function .
Interaction with Aryl Hydrocarbon Hydroxylase Receptors
The interaction of N-(4-Nitrophenyl)acrylamide with Aryl Hydrocarbon hydroxylase receptors has been investigated . This could have implications in the metabolism of xenobiotics .
Corrosion Inhibition
N-(4-Nitrophenyl)acrylamide has been studied for its use as a corrosion inhibitor in nitric acid solutions of copper . It has been found to be an effective corrosion inhibitor for copper in 1.0 M nitric acid solutions .
Synthesis of Nanomaterials
N-(4-Nitrophenyl)acrylamide can be used in the synthesis of nanomaterials . Its properties make it suitable for use in the creation of new materials with unique properties .
Mécanisme D'action
Target of Action
N-(4-Nitrophenyl)acrylamide primarily interacts with nucleic acid bases (adenine, thymine, cytosine, uracil, and guanine), phenylalanine, histidine, and Aryl Hydrocarbon hydroxylase receptors . These targets play a crucial role in various biological processes, including DNA replication, protein synthesis, and enzymatic reactions.
Mode of Action
The interaction of N-(4-Nitrophenyl)acrylamide with its targets involves the formation of chemically bonded adducts, which are important in causing cancer . The compound’s nitro group can freely rotate around the single bond attached to the phenyl ring, forming new molecules . This rotation potential is crucial for understanding the structure, interaction, and reactivity of organic molecules .
Biochemical Pathways
N-(4-Nitrophenyl)acrylamide affects the biochemical pathways related to the metabolism of nucleic acids and amino acids . The compound’s interaction with these pathways can lead to changes in cellular processes, including DNA replication, protein synthesis, and enzymatic reactions .
Pharmacokinetics
The compound’s interaction with nucleic acids and amino acids suggests that it may be absorbed and distributed throughout the body, metabolized by various enzymes, and excreted through normal physiological processes .
Result of Action
The molecular and cellular effects of N-(4-Nitrophenyl)acrylamide’s action include changes in DNA structure, protein synthesis, and enzymatic activity . In vitro cytotoxicity studies have shown that N-(4-Nitrophenyl)acrylamide has a half maximal inhibitory concentration value of 1 mM in HeLa cells . This suggests that the compound may have potential therapeutic applications in cancer treatment.
Action Environment
Environmental factors can influence the action, efficacy, and stability of N-(4-Nitrophenyl)acrylamide. For example, the compound’s reactivity and toxicity can be affected by factors such as temperature, pH, and the presence of other chemicals . .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-(4-nitrophenyl)prop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O3/c1-2-9(12)10-7-3-5-8(6-4-7)11(13)14/h2-6H,1H2,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFKKBOJXPCXEGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1=CC=C(C=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60228304 | |
| Record name | N-(4-Nitrophenyl)acrylamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60228304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Nitrophenyl)acrylamide | |
CAS RN |
7766-38-3 | |
| Record name | N-(4-Nitrophenyl)acrylamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7766-38-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(4-Nitrophenyl)acrylamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007766383 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(4-Nitrophenyl)acrylamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60228304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(4-nitrophenyl)acrylamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.965 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

